3-Acetyl-8-bromoimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one can be synthesized through a two-step one-pot method. The process involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetate to produce an intermediate, which is then condensed with active electrophiles such as 2-bromoacetophenone . The reaction conditions are typically mild and do not require the use of a base .
Industrial Production Methods
Industrial production methods for 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one are not well-documented in the literature. the scalable nature of the two-step one-pot synthesis suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Cyclization Reactions: These reactions often require the presence of a base and are conducted under reflux conditions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It is investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity . Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the ethanone group.
N-(pyridin-2-yl)amides: Structurally related compounds with varied medicinal applications.
Uniqueness
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one is unique due to the presence of both the bromine atom and the ethanone group, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3 |
InChI Key |
MHIWHGWOMMPETN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.